4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxyl group at the 4-position, a phenyl group at the 1-position, and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity, being more active than standard drugs .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism, which may influence their reactivity . This could potentially impact the interactions of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid with enzymes, proteins, and other biomolecules.
Cellular Effects
Related compounds have been shown to have potent in vitro antipromastigote activity , suggesting that this compound may also have significant effects on cellular processes.
Molecular Mechanism
Related compounds have been shown to have desirable fitting patterns in the LmPTR1 pocket (active site) characterized by lower binding free energy , suggesting that this compound may also interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
Related compounds have been shown to exhibit proton exchange, an intermolecular process , which could potentially influence the stability and long-term effects of this compound on cellular function.
Metabolic Pathways
Pyrazoles, the class of compounds to which it belongs, are known to be involved in various reactions, including radical addition followed by intramolecular cyclization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the hydroxyl and carboxylic acid groups . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of 4-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 4-hydroxy-1-phenyl-1H-pyrazole-3-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the hydroxyl group at the 4-position.
4-hydroxy-1H-pyrazole-3-carboxylic acid: Lacks the phenyl group at the 1-position.
1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group instead of a hydroxyl group at the 4-position.
Uniqueness
4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-hydroxy-1-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-8-6-12(11-9(8)10(14)15)7-4-2-1-3-5-7/h1-6,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHGNSBTVTYOIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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